

# DNL343: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DNL343

Cat. No.: B12390914

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**DNL343** is an investigational, orally available, and central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-depth technical guide on the core mechanism of **DNL343**, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

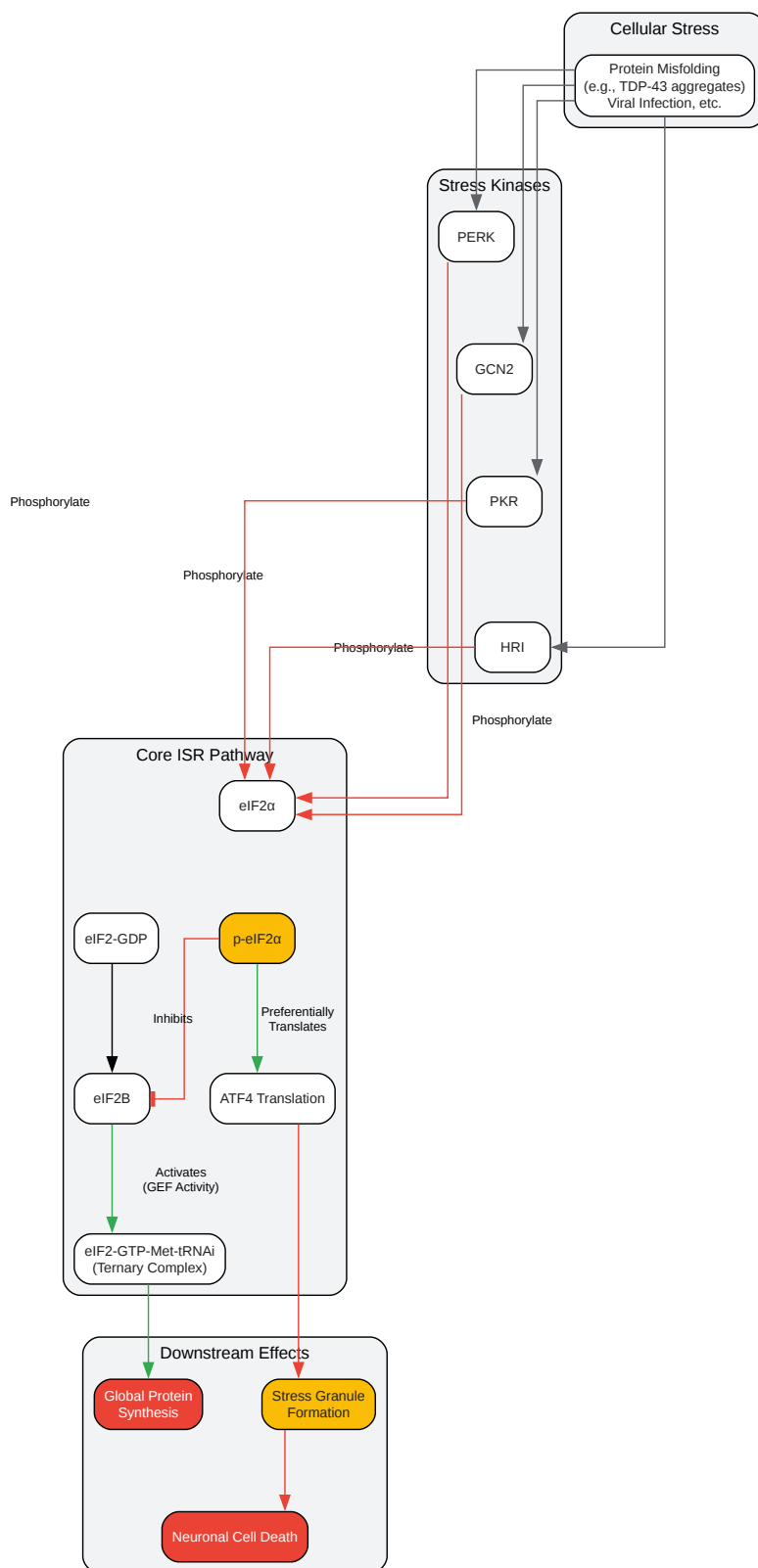
## The Integrated Stress Response (ISR) and its Role in Neurodegeneration

The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates protein synthesis to restore homeostasis in response to various stressors, such as protein misfolding, amino acid deprivation, and viral infections.[3][10]

### Core Pathway:

- Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific cellular stresses.[11][12]
- eIF2 $\alpha$  Phosphorylation: These kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ). Phosphorylation of eIF2 $\alpha$  at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B.[11][13]
- eIF2B Inhibition: The binding of phosphorylated eIF2 (eIF2-P) to eIF2B sequesters eIF2B, preventing it from recycling eIF2-GDP to its active, GTP-bound state.[13][14]
- Translational Attenuation: The resulting depletion of the active eIF2-GTP-Met-tRNA<sup>i</sup> ternary complex leads to a rapid and global attenuation of protein synthesis.[10][13]
- Selective Translation: Paradoxically, this general shutdown allows for the preferential translation of a few specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]

While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43 is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR activity contributes to the formation of TDP-43-containing stress granules, impairs normal protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]



[Click to download full resolution via product page](#)

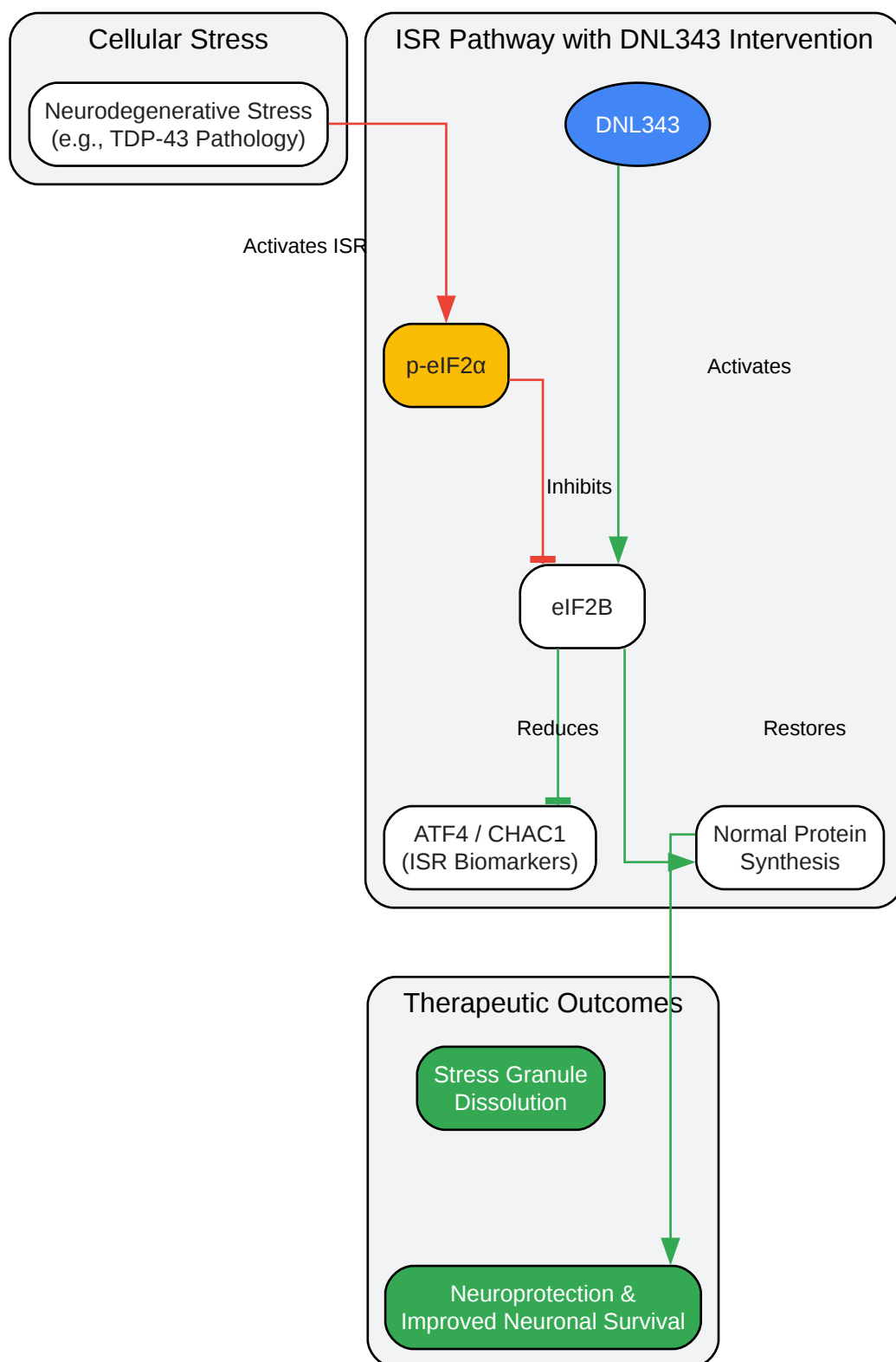
**Caption:** The canonical Integrated Stress Response (ISR) pathway.

## DNL343 Mechanism of Action: Activating eIF2B

**DNL343** is a small molecule activator of eIF2B.[1] Its therapeutic hypothesis is that by directly enhancing the activity of eIF2B, it can overcome the pathological inhibition caused by eIF2-P, thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]

### Molecular Action:

- **eIF2B Activation:** **DNL343** binds to eIF2B, stabilizing it in a conformation that enhances its GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB (ISR Inhibitor).[11]
- **Overcoming Inhibition:** By potentiating eIF2B, **DNL343** effectively lowers the threshold for ISR activation, meaning a higher concentration of eIF2-P is required to inhibit protein synthesis. This allows eIF2B to continue recycling eIF2-GDP to eIF2-GTP despite the presence of cellular stress.
- **Restoring Homeostasis:** The restoration of the eIF2-GTP ternary complex pool leads to the normalization of global protein synthesis and a reduction in the preferential translation of ATF4 and its downstream targets (e.g., CHAC1).[6][19]
- **Neuroprotection:** The downstream consequences of ISR inhibition include the dissolution of stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]



[Click to download full resolution via product page](#)

**Caption:** DNL343 activates eIF2B to counteract ISR-mediated neurodegeneration.

## Preclinical Evidence

**DNL343** has been characterized in a range of in vitro and in vivo models, demonstrating potent ISR inhibition and neuroprotective effects.

## In Vitro Activity

**DNL343** effectively inhibits the formation of stress granules induced by cellular stressors.

Assay	Cell Line	Stressor	Endpoint	Result	Reference
Stress Granule Formation	H4 cells	Sodium Arsenite	Inhibition of TDP-43(86-414) positive stress granules	IC50 = 13 nM	[1]

## In Vivo Models

Studies in established mouse models of acute and chronic ISR activation have shown that **DNL343** is neuroprotective.

Model	Dosing	Key Findings	Reference
Optic Nerve Crush (ONC)	0-12 mg/kg; i.g.; once daily	Dose-dependently inhibited ISR-dependent transcripts in the retina. Prevented degeneration of retinal ganglion cells (RGCs) at doses $\geq 3$ mg/kg.	[3]
eIF2B Loss-of-Function (LOF) Mutant Mouse	100 mg/kg; mixed in food	Restored normal weight gain. Reduced elevated ISR transcripts in the brain. Reversed elevated plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP). Prevented motor dysfunction and prolonged survival.	[1][3][4]

## Experimental Protocols

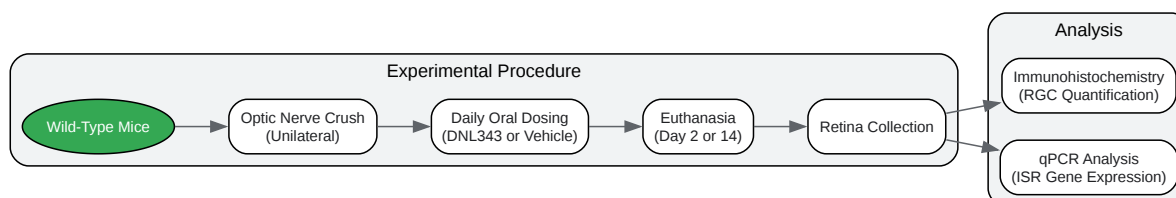
### Stress Granule Formation Assay (In Vitro)

- Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.
- Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino acids 86-414) tagged with a fluorescent protein.
- Compound Treatment: Cells are pre-incubated with varying concentrations of **DNL343** (e.g., 0-10  $\mu$ M) for 2 hours.

- **Stress Induction:** Cellular stress is induced by adding a chemical stressor, such as sodium arsenite, to the culture medium for 2 hours.
- **Imaging and Analysis:** Cells are fixed and imaged using high-content microscopy. The formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50 value is calculated as the concentration of **DNL343** that inhibits 50% of stress granule formation compared to vehicle-treated, stressed cells.[1]

### Optic Nerve Crush (ONC) Model (In Vivo)

- **Animal Model:** Wild-type mice are used.
- **Procedure:** Under anesthesia, the optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.
- **Compound Administration:** Mice receive once-daily oral gavage administrations of **DNL343** or vehicle, starting shortly after the procedure.
- **Endpoint Analysis:** Animals are euthanized at set time points (e.g., 2 or 14 days post-crush). Retinas are collected for analysis.
- **Readouts:**
  - **Pharmacodynamics:** ISR-dependent gene expression (e.g., Atf4, Chac1) is measured via qPCR.
  - **Neuroprotection:** The number of surviving retinal ganglion cells (RGCs) is quantified by immunohistochemical staining of retinal flat mounts.[3]





[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the in vivo Optic Nerve Crush (ONC) model.

## Clinical Development and Human Pharmacodynamics

**DNL343** progressed through early-stage clinical trials, which established its safety profile, CNS distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy trial.

## Pharmacokinetics and CNS Distribution

Phase 1 and 1b studies confirmed that **DNL343** has a favorable pharmacokinetic profile for a CNS drug, supporting once-daily oral dosing.

Parameter	Healthy Volunteers (Phase 1)	ALS Patients (Phase 1b)	Reference
Dosing	Single & Multiple Ascending Doses	Multiple Doses (28 days)	[19][20]
Plasma Half-life	38 - 46 hours	Not explicitly stated, but consistent with once-daily dosing	[19][20]
CNS Penetration (CSF:unbound plasma ratio)	0.66 - 0.92	1.02 - 1.23	[6][7][20]

## Pharmacodynamic Effects (Biomarkers)

Treatment with **DNL343** led to a robust, dose-dependent reduction in key biomarkers of ISR activation in both healthy volunteers and ALS patients.

Biomarker	Sample Type	Effect	Healthy Volunteers (MAD Cohorts)	ALS Patients	Reference
ATF4	Blood cells (PBMCs)	Attenuation	50 - 73%	Significant reduction	<a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>
CHAC1	Blood cells (PBMCs)	Attenuation	66 - 94%	Significant reduction	<a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>
ISR Biomarkers	CSF	Reduction	N/A	Reduced	<a href="#">[16]</a>

#### Biomarker Measurement Protocol (General)

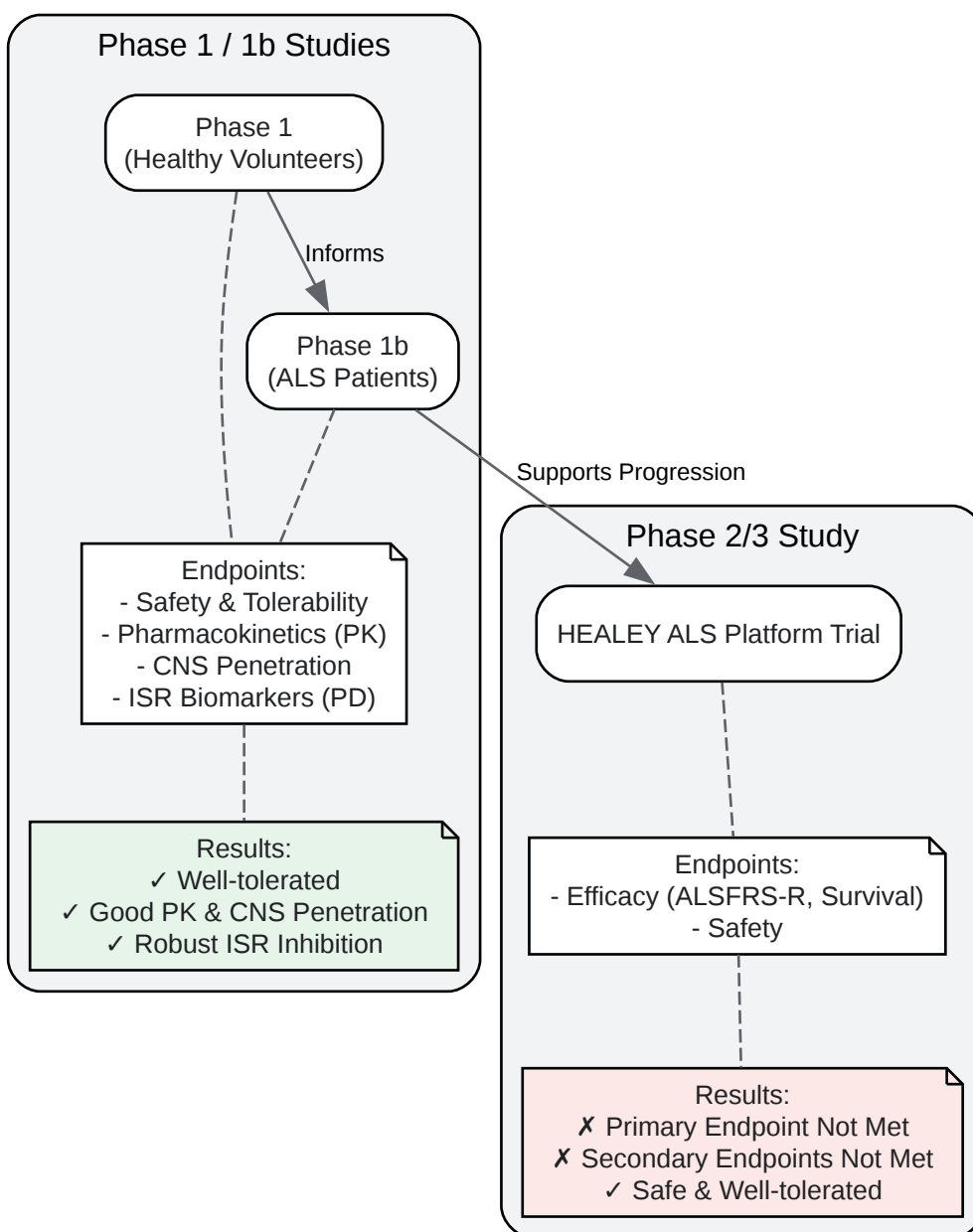
- **Sample Collection:** Whole blood is collected from trial participants at specified time points (e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.
- **Ex Vivo Stress:** To measure pathway engagement, a subset of cells may be subjected to stress ex vivo to induce a measurable ISR signal.[\[6\]](#)
- **Analysis:**
  - **Gene Expression:** RNA is extracted from PBMCs, and the expression levels of ISR target genes like CHAC1 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
  - **Protein Levels:** Protein lysates are prepared from PBMCs, and levels of ISR proteins like ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[\[22\]](#)
- **Data Interpretation:** Changes in biomarker levels following **DNL343** treatment are compared to baseline and to the placebo group to determine the pharmacodynamic effect.

## Clinical Efficacy (HEALEY ALS Platform Trial)

Despite the promising preclinical data and robust target engagement in early trials, **DNL343** did not demonstrate a clinical benefit in a large Phase 2/3 study.

Trial	Design	Primary Endpoint	Result	Key Secondary Endpoints	Result
HEALEY ALS Platform Trial (Regimen G)	Phase 2/3, Randomized, Placebo-Controlled	Change in ALS Functional Rating Scale-Revised (ALSFRS-R) and Survival at 24 weeks	Not met. No statistical difference vs. placebo.	Muscle strength, Respiratory function	Not met. No statistical difference vs. placebo.

References:[\[8\]](#)[\[9\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

**Caption:** Clinical development pathway and summary of **DNL343** trial results.

## Conclusion and Future Directions

**DNL343** is a potent, CNS-penetrant activator of eIF2B that successfully demonstrated robust inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its mechanism of action is well-defined, targeting a key cellular pathway implicated in the

pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and well-tolerated in clinical trials.[9][20]

However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial underscores a significant challenge in drug development: strong preclinical rationale and confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome prompts critical questions for the field. It may suggest that while the ISR is clearly activated in ALS, its inhibition, at least with the approach of **DNL343**, is not sufficient to slow the rapid and complex progression of the disease. It could also be that the timing of intervention, the patient population, or the degree of ISR modulation required for a therapeutic effect are different from what was tested.

Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the full results.[20] The learnings from the **DNL343** program will be invaluable for refining future therapeutic strategies that target the Integrated Stress Response and other cellular pathways in ALS and other devastating neurodegenerative diseases.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]

- 6. [neurologylive.com](https://neurologylive.com) [[neurologylive.com](https://neurologylive.com)]
- 7. Denali Therapeutics Announces DNL343 Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [[biospace.com](https://biospace.com)]
- 8. [targetals.org](https://targetals.org) [[targetals.org](https://targetals.org)]
- 9. [alsnewstoday.com](https://alsnewstoday.com) [[alsnewstoday.com](https://alsnewstoday.com)]
- 10. The integrated stress response and the role of eIF2B fact sheet [[bms.com](https://bms.com)]
- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [[elifesciences.org](https://elifesciences.org)]
- 12. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 13. Regulation and function of eIF2B in neurological and metabolic disorders - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 16. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. ALS-Associated TDP-43 Induces Endoplasmic Reticulum Stress, Which Drives Cytoplasmic TDP-43 Accumulation and Stress Granule Formation | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 18. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 19. [neurology.org](https://neurology.org) [[neurology.org](https://neurology.org)]
- 20. [neurologylive.com](https://neurologylive.com) [[neurologylive.com](https://neurologylive.com)]
- 21. [alsnewstoday.com](https://alsnewstoday.com) [[alsnewstoday.com](https://alsnewstoday.com)]
- 22. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [DNL343: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12390914#dnl343-mechanism-of-action-in-neurodegeneration>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)